molecular formula C8H9NO3 B1589011 Methyl 3-methoxyisonicotinate CAS No. 59786-32-2

Methyl 3-methoxyisonicotinate

Cat. No. B1589011
CAS RN: 59786-32-2
M. Wt: 167.16 g/mol
InChI Key: HYCYELWAHJCFLA-UHFFFAOYSA-N
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Description

Methyl 3-methoxyisonicotinate (MMI) is a naturally occurring compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid and has been used in the past as a mild analgesic. In recent years, it has become increasingly popular in laboratory experiments due to its low toxicity, ease of synthesis, and wide range of biochemical and physiological effects.

Scientific Research Applications

Interaction with Pyridine Nitrogen

The interaction between substituents like the methoxy group in methyl 3-methoxyisonicotinate and pyridine nitrogen has been studied. It was found that methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate hydrolyze at about half the rate predicted from additive substituent effects. This indicates electronic interactions between the methoxy group and ring nitrogen, impacting the chemical behavior of compounds like methyl 3-methoxyisonicotinate (Campbell et al., 1970).

Application in Synthesis of Trisubstituted Pyridines

Methyl 3-methoxyisonicotinate is used in the synthesis and metallation of anilides for the regiospecific transformation of picolinic and isonicotinic acids into trisubstituted pyridines. This method allows for the production of diverse pyridone derivatives (Epsztajn et al., 1989).

Role in Photochemical Reactions

A study showed that the methoxy group in simple molecules can be a source of methyl groups in certain photochemical reactions. This process is significant in understanding the production of certain alkyl halides, including methyl chloride, in environmental contexts (Moore, 2008).

Involvement in Biodiesel Production

Sodium methoxide, a related compound, has been utilized in a microwave heating system to improve the yields of palm methyl ester, a type of biodiesel. This method has proven effective in reducing reaction time and energy consumption, demonstrating the utility of methoxy derivatives in renewable energy production (Lin et al., 2014).

Epigenetic Changes in Environmental Exposures

Methoxychlor, an environmental endocrine-disrupting chemical, causes epigenetic changes in exposed organisms. These changes are associated with adult-onset diseases in future generations. Studies have shown that exposure to compounds like methoxychlor can result in differential DNA methylation regions, impacting gene expression and health outcomes (Manikkam et al., 2014).

properties

IUPAC Name

methyl 3-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYELWAHJCFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464670
Record name Methyl 3-methoxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxyisonicotinate

CAS RN

59786-32-2
Record name 4-Pyridinecarboxylic acid, 3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59786-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Allen - 1971 - search.proquest.com
In this section is presented an investigation into the structure of an unstable intermediate which had previously been found to be produced during cyclisations of a tricyclic conjugated …
Number of citations: 0 search.proquest.com
DIC Scopes - 1973 - search.proquest.com
… The method shown in scheme (H)^^ has been found to provide methyl 3-methoxyisonicotinate (95) in a yield of 9% while a yield of 1"^ has been^ —Io OMa90N YTo CHOH.CH391N HO …
Number of citations: 0 search.proquest.com

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